

I-OMe-Tyrphostin AG 538 chemical properties

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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B2908153

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I-OMe-Tyrphostin AG 538: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **I-OMe-Tyrphostin AG 538**, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4K α). It details the compound's chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical Properties

I-OMe-Tyrphostin AG 538, also known as I-OMe-AG 538, is a tyrphostin derivative characterized by its specific inhibitory action on key cellular signaling pathways.^{[1][2]} Its fundamental chemical and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₁₂ INO ₅	[1][3][4]
Molecular Weight	437.19 g/mol	[1][4][5]
CAS Number	1094048-77-7	[1][3]
Appearance	Yellow to orange solid	[1]
SMILES	<chem>COc1cc(cc(I)c1O)\C=C(/C#N)C(=O)c2ccc(O)c(O)c2</chem>	
InChI Key	HSRMHXWCTRFVHK-NYYWCZLTSA-N	[3]
Alternate Names	I-OMe-AG 538; α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3',4'-dihydroxyphenyl)ketone	[4]

Quantitative Biological Data

I-OMe-Tyrphostin AG 538 is a dual-specificity inhibitor, demonstrating potent, ATP-competitive inhibition of PI5P4Kα and specific inhibition of IGF-1R.[1][5]

Target	IC ₅₀ Value	Notes	Reference(s)
PI5P4Kα	1 μM	ATP-competitive inhibition.	[1][2][3][5]
IGF-1R	3.4 μM	Inhibits receptor autophosphorylation in a dose-dependent manner.	[3][6]

Solubility and Storage

Proper handling and storage are critical for maintaining the stability and activity of **I-OMe-Tyrphostin AG 538**.

Parameter	Details	Reference(s)
Solubility	- DMSO: up to 50 mg/mL (with sonication)	[2][7]
	- In vivo formulation (≥ 2.5 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
Storage (Powder)	-20°C for up to 3 years; 4°C for up to 2 years.	[2]
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[1][2]

Mechanism of Action and Signaling Pathways

I-OMe-Tyrphostin AG 538 exerts its biological effects primarily through the inhibition of the IGF-1R signaling cascade, a critical pathway for cell growth, survival, and proliferation.[8] Upon binding of its ligand (IGF-1), IGF-1R undergoes autophosphorylation, initiating downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/MAPK pathway.[8]

I-OMe-Tyrphostin AG 538 specifically blocks the phosphorylation of IGF-1R, thereby preventing the activation of downstream effectors such as Akt and Erk.[1][5] This inhibition of IGF-1R-mediated signaling makes it a valuable tool for studying cancer biology, particularly in nutrient-deprived conditions where cancer cells often rely on this pathway for survival.[1][2]

Caption: IGF-1R signaling pathway and inhibition by **I-OMe-Tyrphostin AG 538**.

Experimental Protocols

The following protocols are derived from published studies and are provided for reference. Researchers should optimize these methodologies for their specific experimental conditions.

Cell Viability Assay

This protocol assesses the cytotoxic effects of **I-OMe-Tyrphostin AG 538**, particularly in nutrient-limited environments.

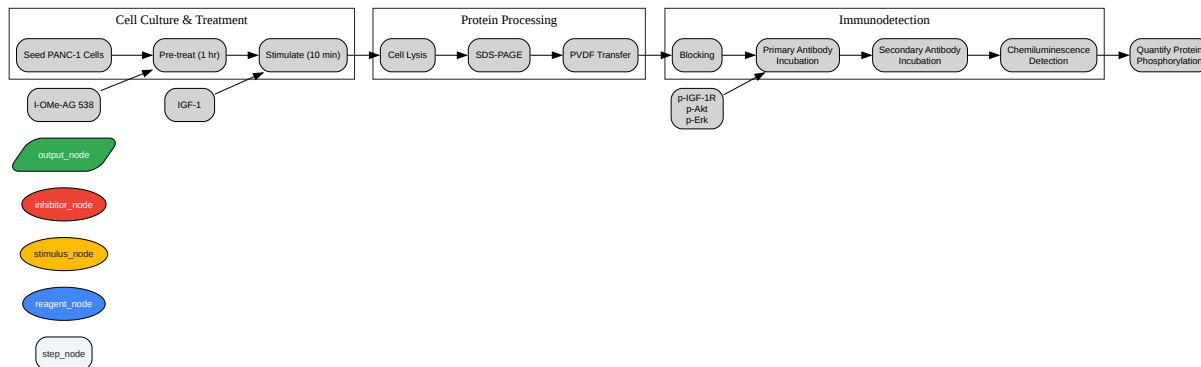
- Cell Line: PANC-1 pancreatic cancer cells.[\[5\]](#)
- Methodology:
 - Seed PANC-1 cells in appropriate culture plates.
 - Culture cells in a standard growth medium, then switch to a nutrient-deprived medium.
 - Treat cells with varying concentrations of **I-OMe-Tyrphostin AG 538** (e.g., 0.1, 1, 10, 1000 μ M).[\[1\]](#)[\[5\]](#)
 - Incubate for 24 hours.[\[1\]](#)[\[5\]](#)
 - Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
- Expected Outcome: **I-OMe-Tyrphostin AG 538** is expected to show preferential cytotoxicity to PANC-1 cells cultured in nutrient-deprived medium.[\[1\]](#)[\[5\]](#)

Western Blot Analysis for Target Inhibition

This protocol is used to confirm the inhibitory effect of the compound on IGF-1R phosphorylation and downstream signaling.

- Cell Line: PANC-1 cells.[\[5\]](#)
- Methodology:
 - Culture PANC-1 cells to a suitable confluency.
 - Pre-treat cells with **I-OMe-Tyrphostin AG 538** at various concentrations (e.g., 0.03, 0.3, 3 μ M) for 1 hour.[\[5\]](#)
 - Stimulate the cells with 50 ng/mL of IGF-1 for 10 minutes to induce receptor phosphorylation.[\[5\]](#)
 - Lyse the cells and prepare protein extracts.

- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against phospho-IGF-1R, phospho-Akt, phospho-Erk, and their respective total protein counterparts.
 - Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
- Expected Outcome: A dose-dependent decrease in the phosphorylation levels of IGF-1R, Akt, and Erk in cells treated with **I-OMe-Tyrphostin AG 538**.[\[1\]](#)[\[5\]](#)



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